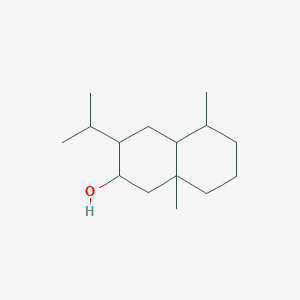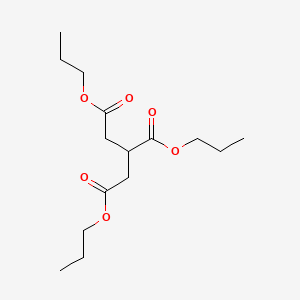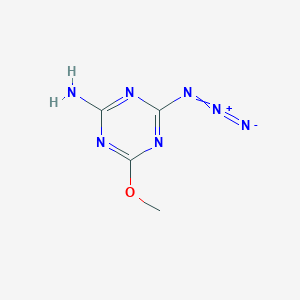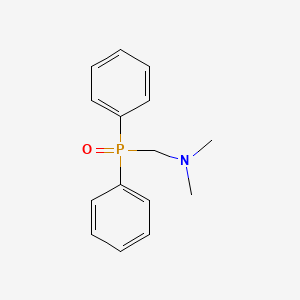
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a benzene-1,4-diol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol typically involves the reaction of 2,4,6-trimethylphenyl derivatives with benzene-1,4-diol under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where 2,4,6-trimethylphenyl chloride reacts with benzene-1,4-diol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
作用机制
The mechanism of action of 2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene-1,4-diol: Similar structure but with bromine and methoxyethoxy groups.
2,5-Bis(trimethylsilyl)benzene-1,4-diol: Contains trimethylsilyl groups instead of trimethylphenyl groups.
2,5-Dihydroxybenzene-1,4-dicarbohydrazide: Similar core structure with different functional groups.
Uniqueness
2,5-Bis(2,4,6-trimethylphenyl)benzene-1,4-diol is unique due to the presence of bulky 2,4,6-trimethylphenyl groups, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and make it suitable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
5465-50-9 |
|---|---|
分子式 |
C24H26O2 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
2,5-bis(2,4,6-trimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H26O2/c1-13-7-15(3)23(16(4)8-13)19-11-22(26)20(12-21(19)25)24-17(5)9-14(2)10-18(24)6/h7-12,25-26H,1-6H3 |
InChI 键 |
QLGVXKFPOKNNFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C=C2O)C3=C(C=C(C=C3C)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


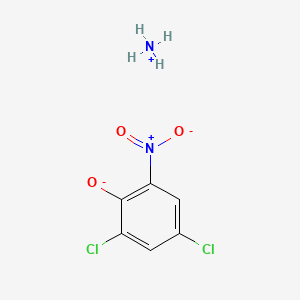

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
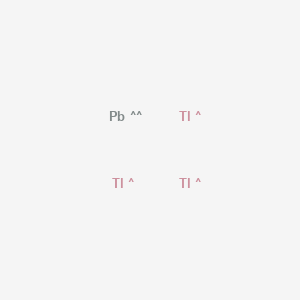
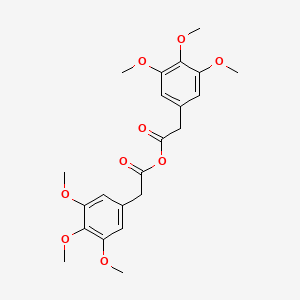

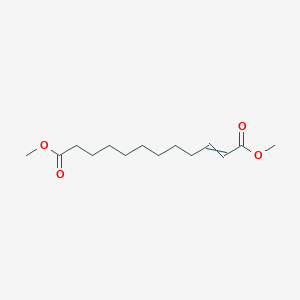
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
